![molecular formula C23H23N5O3 B2808909 1,3-Dimethyl-8-{4-[(2-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione CAS No. 1021065-45-1](/img/structure/B2808909.png)
1,3-Dimethyl-8-{4-[(2-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of imidazolidine, a type of heterocyclic compound. Imidazolidines are five-membered rings containing three carbon atoms and two nitrogen atoms . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The compound contains an imidazolidine ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. It also contains a purine dione group, which is a type of nitrogen-containing heterocycle .科学的研究の応用
Molecular Interactions and Structural Analysis A comprehensive study provided a detailed quantitative analysis of various intermolecular interactions present in a structurally similar molecule, 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The molecule, crystallizing in the P-1 space group, showed layered crystal packing, primarily formed by hydrogen bonds. The stabilization mainly stemmed from electrostatic energy contributions, with sheets interconnected by different stacking motifs with notable dispersion energy components. This detailed insight into the molecule's interaction energies and energy framework suggested potential applications in material design due to the anisotropic distribution of interaction energies along different directions (Shukla et al., 2020).
Synthesis and Reactions Extensive research has been dedicated to the synthesis and reaction mechanisms of closely related molecules, highlighting the potential for synthesizing agents with various biological activities. For instance, the synthesis of new 1,3,8-trisubstituted purine-2,6-diones and 1,3,6-trisubstituted thiazolo[2,3-f]purine-2,4-diones aimed to create agents with potential biological activities. The synthesis involved a more efficient cyclization process using 1,1,1,3,3,3,-hexamethyldisilazane and polyphosphoric acid, showing the molecule's versatility in chemical synthesis (Hayallah & Famulok, 2007).
In another study, cleavage of a structurally similar molecule led to the formation of derivatives bearing arylmethylidene fragments, exhibiting potential antiproliferative activity. This demonstrates the molecule's potential in drug design and cancer treatment (Izmest’ev et al., 2020).
The synthesis of new asymmetric dihetarylethenes based on 5-methoxy-1,2-dimethylindole and 5-(4-bromophenyl)-2-methylthiophene showed photochromic and fluorescent properties in solution. This indicates potential applications in material sciences, particularly in developing photo-responsive materials (Shepelenko et al., 2014).
Pharmacological Evaluation and Receptor Studies The molecule and its derivatives have been extensively studied for their receptor affinity and biological activities, indicating potential pharmaceutical applications. For instance, derivatives of 1H,3H-pyrimido[2,1-f]purine-2,4-dione showed high affinity for 5-HT(1A) and alpha(1) receptors, and compounds like 1,3-dimethyl-7-bromo-8-(phenylpiperazinopropylamino)-1H,3H-pyrimido[2,1-f]purine-2,4-dione demonstrated marked anxiolytic-like activity in pharmacological tests, comparable to reference drugs like diazepam (Jurczyk et al., 2004).
特性
IUPAC Name |
2,4-dimethyl-6-[4-[(2-methylphenyl)methoxy]phenyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-15-6-4-5-7-16(15)14-31-18-10-8-17(9-11-18)27-12-13-28-19-20(24-22(27)28)25(2)23(30)26(3)21(19)29/h4-11H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPUJSSWRKKOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)N3CCN4C3=NC5=C4C(=O)N(C(=O)N5C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-8-{4-[(2-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2808827.png)
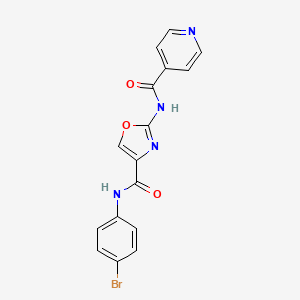
![(6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3(2H)-one](/img/structure/B2808830.png)
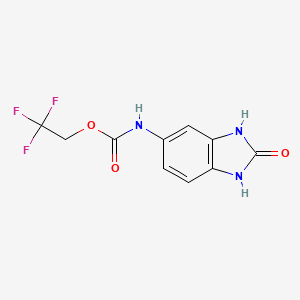
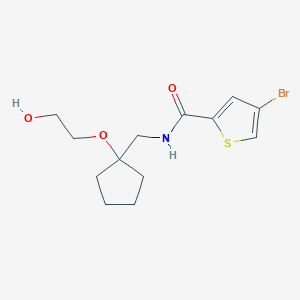
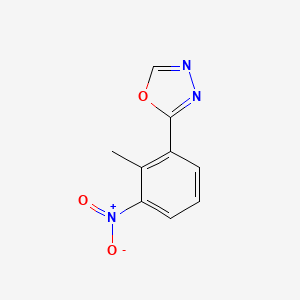
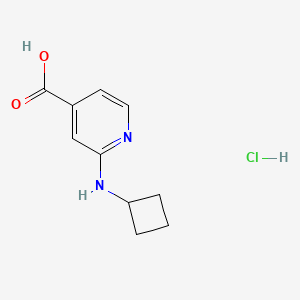
![1-Bromo-3-[(2-methoxyethyl)thio]-benzene](/img/structure/B2808839.png)
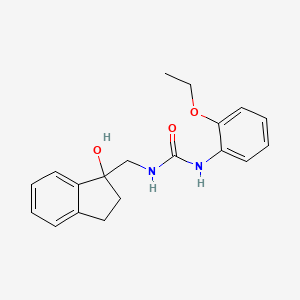
![3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2808841.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2808845.png)
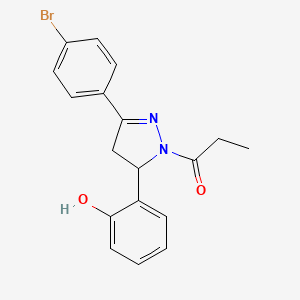
![2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide](/img/structure/B2808847.png)
![N-Ethyl-N-[2-oxo-2-[[4-(trifluoromethyl)pyridin-3-yl]methylamino]ethyl]prop-2-enamide](/img/structure/B2808848.png)